molecular formula C9H9F2N B1421972 (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine CAS No. 1006614-49-8

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

Cat. No.: B1421972
CAS No.: 1006614-49-8
M. Wt: 169.17 g/mol
InChI Key: QVUBIQNXHRPJKK-MUWHJKNJSA-N
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Description

“(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine” is a chemical compound with the CAS Number: 1402222-66-5 . It is also known as bis((1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine) dihydrochloride . The product is intended for research, analysis, and scientific education .


Molecular Structure Analysis

The InChI code for this compound is 1S/2C9H9F2N.2ClH/c210-7-2-1-5(3-8(7)11)6-4-9(6)12;;/h21-3,6,9H,4,12H2;21H/t26-,9+;;/m00…/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the cyclopropanamine group.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 411.27 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Ticagrelor Intermediate : (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine serves as a key intermediate in the synthesis of Ticagrelor, an anti-clotting drug. The synthesis process involves Corey-Chaykovsky asymmetric cyclopropanation reactions, with specific conditions like the use of L-menthol as chiral auxiliary agents and CuI as a catalyst, achieving a total yield of 20.0% (Pan Xian-hua, 2013).
  • Enzymatic Process for Chiral Alcohol Production : This compound also plays a role in the development of an enzymatic process for preparing chiral alcohols, which are crucial for synthesizing various pharmaceutical intermediates, including (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester (Guo et al., 2017).

Biocatalytic and Biological Applications

  • Biocatalytic Synthesis : The compound is used in the biocatalytic synthesis of cyclopropane precursors, enabling efficient and selective enzyme-catalyzed processes. This approach is exemplified in the synthesis of a cyclopropane precursor to Ticagrelor, highlighting the importance of biocatalysis in pharmaceutical manufacturing (Hernandez et al., 2016).
  • Pharmacological Research : Research on cyclopropanamine compounds, including variants of this compound, has been conducted in the context of developing novel therapeutic agents for conditions like schizophrenia, Alzheimer’s disease, and epilepsy. These studies focus on the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme critical in regulating gene expression via histone methylation (B. Blass, 2016).

Other Relevant Research

  • Stereochemistry and Drug Design : The stereochemistry of cyclopropanamine derivatives, including this compound, is an area of interest in drug design. Studies on the stereoselectivity of these compounds can inform the development of more effective and selective drugs (Yamaguchi et al., 2003).

Safety and Hazards

The safety data sheet for this compound indicates that delayed adverse effects are possible . It’s important to handle this compound with care and use appropriate personal protective equipment.

Properties

IUPAC Name

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBIQNXHRPJKK-IMTBSYHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431443
Record name (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220352-38-5
Record name (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220352-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Difluorophenyl)cyclopropanamine, (1R,2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220352385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1R,2S)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the stereochemistry of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine important for Ticagrelor synthesis?

A1: Ticagrelor is a chiral molecule, meaning it exists in two mirror-image forms (enantiomers). Only one of these enantiomers, the (1R,2S) form, exhibits the desired antiplatelet activity. Therefore, using the correct enantiomer of this compound as a building block is crucial to ensure the final Ticagrelor product has the correct stereochemistry and biological activity. [, ]

Q2: What are the challenges associated with the synthesis of this compound?

A2: Synthesizing this compound with high enantiomeric purity can be challenging. The key step often involves an asymmetric cyclopropanation reaction, which requires careful optimization of reaction conditions, chiral auxiliaries, and catalysts to favor the formation of the desired (1R,2S) enantiomer over the (1S,2R) enantiomer. []

Q3: What strategies are employed to improve the yield and enantioselectivity of this compound synthesis?

A3: One approach utilizes Corey-Chaykovsky asymmetric cyclopropanation reactions. This method employs a chiral sulfide as the auxiliary, a copper catalyst, and specific reaction conditions. Research has shown that using L-menthol as the chiral auxiliary, trimethylsulfonium iodide as the sulfur-ylide reagent, a specific ratio of DMSO and THF as the solvent, controlled temperature (10-12 °C), and 10% CuI as the catalyst can significantly improve the yield and enantiomeric excess of the desired this compound. []

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